molecular formula C12H17BN2O3 B1378036 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid CAS No. 1384954-82-8

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Cat. No.: B1378036
CAS No.: 1384954-82-8
M. Wt: 248.09 g/mol
InChI Key: NEPZCNSUXGOPPC-UHFFFAOYSA-N
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Description

4-(4-Acetyl-1-piperazinyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine ring bearing an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 1-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride or acetyl chloride under basic conditions.

    Bromination of Phenyl Ring: The next step involves the bromination of a phenyl ring to introduce a bromine substituent. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Suzuki-Miyaura Coupling: The final step involves the coupling of the brominated phenyl ring with a boronic acid derivative of 1-acetylpiperazine using a palladium catalyst. This reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetyl-1-piperazinyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The acetyl group on the piperazine ring can be reduced to an alcohol or amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenol derivatives.

    Reduction: Alcohol or amine derivatives.

Scientific Research Applications

4-(4-Acetyl-1-piperazinyl)phenylboronic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of boron-containing drugs that can target specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The acetyl group on the piperazine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester: A derivative with a pinacol protecting group on the boronic acid.

    4-(4-Methyl-1-piperazinyl)phenylboronic acid: A similar compound with a methyl group instead of an acetyl group on the piperazine ring.

    4-(4-Benzyl-1-piperazinyl)phenylboronic acid: A compound with a benzyl group on the piperazine ring.

Uniqueness

This compound is unique due to the presence of both an acetyl group on the piperazine ring and a boronic acid group on the phenyl ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[4-(4-acetylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5,17-18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPZCNSUXGOPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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